

An In-depth Technical Guide to Methyl 3-hydroxydecanoate: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Methyl 3-hydroxydecanoate*

Cat. No.: *B142741*

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Introduction

Methyl 3-hydroxydecanoate is a β -hydroxy ester that serves as a valuable intermediate in organic synthesis and is of interest in various fields, including the development of pharmaceuticals and biodegradable polymers. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester, allows for a range of chemical modifications. This technical guide provides a comprehensive overview of the chemical structure of **methyl 3-hydroxydecanoate** and a detailed examination of its synthesis, with a focus on the widely utilized Reformatsky reaction.

Chemical Structure

Methyl 3-hydroxydecanoate is a fatty acid methyl ester.^[1] The core structure consists of a ten-carbon aliphatic chain (decanoate) with a hydroxyl group at the third carbon position (β -position) and a methyl ester at the carboxyl end.

Key Identifiers:

- IUPAC Name: **methyl 3-hydroxydecanoate**^[2]
- Molecular Formula: $C_{11}H_{22}O_3$ ^[2]

- Molecular Weight: 202.29 g/mol [\[2\]](#)
- CAS Number: 62675-82-5[\[2\]](#)
- SMILES: CCCCCCCC(CC(=O)OC)O[\[2\]](#)
- InChI: InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3[\[2\]](#)

Caption: Chemical structure of **methyl 3-hydroxydecanoate**.

Synthesis of Methyl 3-hydroxydecanoate

The primary and most well-documented method for the synthesis of **methyl 3-hydroxydecanoate** is the Reformatsky reaction.[\[3\]](#)[\[4\]](#) This organozinc-mediated reaction involves the coupling of an α -halo ester with a carbonyl compound, in this case, an aldehyde, to form a β -hydroxy ester.[\[5\]](#)

Reformatsky Reaction Approach

The synthesis of **methyl 3-hydroxydecanoate** via the Reformatsky reaction utilizes octanal and methyl bromoacetate as the starting materials, with zinc metal in tetrahydrofuran (THF) as the solvent and mediator.[\[6\]](#)

Overall Reaction:

Octanal + Methyl bromoacetate $\xrightarrow{-(Zn, THF)}$ **Methyl 3-hydroxydecanoate**

Quantitative Data Summary

Parameter	Value	Reference
Starting Material 1	Octanal	[6]
Starting Material 2	Methyl bromoacetate	[6]
Reagent	Zinc (granules)	[6]
Solvent	Tetrahydrofuran (THF)	[6]
Reaction Temperature	66 °C (Reflux)	[6]
Reaction Time	~20 minutes	[3][6]
Yield	86-95%	[3][6]

Experimental Protocol: Reformatsky Synthesis

This protocol is adapted from the procedure described by Sailer, Dubicki, and Sorensen (2015).

[6]

Materials:

- Octanal (0.1 mol)
- Methyl bromoacetate (0.2 mol, 2 equiv)
- Zinc granules (6.5 g, 0.1 mol, 2 equiv)
- Tetrahydrofuran (THF), 200 mL
- Hexanes
- Deionized Water
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

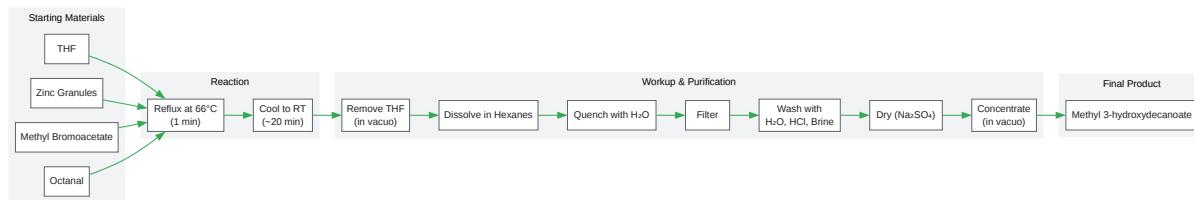
- 500 mL round-bottomed flask
- Condenser
- Magnetic stirrer and stir bar
- Heating mantle or sand bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: An oven-dried 500 mL round-bottomed flask equipped with a condenser and a magnetic stir bar is charged with 200 mL of THF.
- Initiation: The THF is brought to a reflux at 66 °C with rapid stirring.
- Reagent Addition: The condenser is momentarily raised, and zinc granules (6.5 g) are added to the refluxing solvent. This is immediately followed by the rapid addition of octanal (0.1 mol) and methyl bromoacetate (0.2 mol).[6]
- Reaction: The condenser is promptly reattached. A rapid boiling will be observed. The reaction is allowed to reflux vigorously for 1 minute, after which the heating is removed, and the mixture is allowed to cool to room temperature while stirring. The reaction is typically complete within 20 minutes, which can be monitored by Thin Layer Chromatography (TLC) using an eluent of hexanes:EtOAc (80:20).[6]
- Workup: The excess THF is removed under reduced pressure using a rotary evaporator. The resulting brown oil is dissolved in hexanes.
- Quenching and Extraction: The hexane solution is quenched with water, which will form a yellow precipitate. The mixture is filtered. The hexane layer is then washed sequentially with 100 mL of water, twice with 50 mL of 1 M HCl, 100 mL of water, and finally with 50 mL of brine.[6]

- Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate. The hexanes are removed under reduced pressure to yield the final product, **methyl 3-hydroxydecanoate**, as a clear yellow oil.[3]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **methyl 3-hydroxydecanoate**.

Alternative Synthesis Approaches

While the Reformatsky reaction is a robust method, other synthetic strategies have been explored. Chemoenzymatic synthesis, for instance, offers a pathway to stereospecific products, which can be crucial for pharmaceutical applications.[7] Additionally, green synthesis approaches are being investigated to reduce the environmental impact of chemical production.[8] These methods often involve multiple steps and may utilize different starting materials and catalysts.

Conclusion

Methyl 3-hydroxydecanoate is a valuable chemical intermediate with a well-defined structure. Its synthesis is readily achievable through the Reformatsky reaction, a high-yielding and relatively rapid procedure. The detailed protocol provided in this guide offers a reproducible method for laboratory-scale production. For applications requiring specific stereoisomers, alternative chemoenzymatic routes should be considered. This guide serves as a foundational resource for researchers and professionals working with or developing applications for **methyl 3-hydroxydecanoate**.

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